Positional Isomerism: 2-Benzoyl vs. 1-Benzoyl Substitution for COX-2 Selectivity Engineering
The defining structural feature of the target compound is the benzoyl group at the indole C2 position, as opposed to the N1 position found in classical NSAIDs like indomethacin. This positional isomerism is a key SAR finding from Pfizer's COX-2 inhibitor program, where C2/C3-substituted indoles were designed to achieve selective COX-2 inhibition [1]. While explicit IC50 values for the target free acid are not disclosed, the patent establishes that this specific 2-benzoyl-6-chloro substitution pattern defines a separate structural class from 1-benzoyl indomethacin analogs, with intended differential COX-2 selectivity [2].
| Evidence Dimension | Benzoyl substitution position on the indole core |
|---|---|
| Target Compound Data | Benzoyl group at C2 position, 6-Cl substitution [1] |
| Comparator Or Baseline | Indomethacin: benzoyl group at N1 position, 5-OCH3, 2-CH3 substitution [3] |
| Quantified Difference | Qualitative structural difference; quantitative COX-2 selectivity data for the target compound are not publicly available. |
| Conditions | Structural comparison based on patent disclosures for COX-2 inhibitor development programs [REFS-1, REFS-2] |
Why This Matters
This positional isomerism is the central design principle for achieving COX-2 selectivity over COX-1, which is critical for developing anti-inflammatory agents with reduced gastrointestinal toxicity.
- [1] Nakao, K., et al. (2003). US Patent US6608070B1. 2,3-substituted indole compounds as anti-inflammatory and analgesic agents. View Source
- [2] Nakao, K., et al. (1999). CA Patent CA2281426C. Substituted indole compounds as anti-inflammatory and analgesic agents. View Source
- [3] Shen, T.Y. et al. (1963). J Am Chem Soc, 85:4881. Indomethacin structure. View Source
